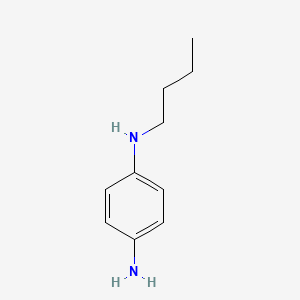
N-Butylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It consists of a benzene ring substituted with two amino groups at the 1 and 4 positions, and a butyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylbenzene-1,4-diamine typically involves a multi-step process. One common method is the nitration of butylbenzene to form nitrobutylbenzene, followed by reduction to yield this compound. The nitration step involves treating butylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The nitration and reduction processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitrobutylbenzene, nitrosobutylbenzene.
Reduction: Secondary and tertiary butylamines.
Substitution: Bromobutylbenzene, sulfonated butylbenzene.
Wissenschaftliche Forschungsanwendungen
N-Butylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Employed in the development of fluorescent probes for detecting metal ions in biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Butylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can be detected using fluorescence techniques. The compound’s amino groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
N-Butylbenzene-1,4-diamine can be compared with other similar compounds such as:
N-Butylbenzene-1,2-diamine: Differing in the position of the amino groups, which affects its reactivity and applications.
N-Butylbenzene-1,3-diamine: Another positional isomer with distinct chemical properties.
This compound derivatives: Various substituted derivatives with modified properties for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94108-14-2 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
4-N-butylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 |
InChI-Schlüssel |
PPPNUSFRWJVHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


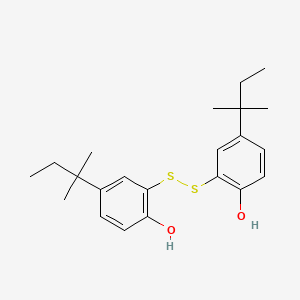
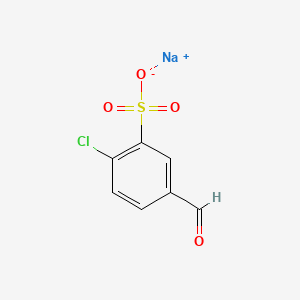
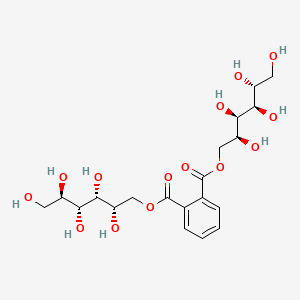
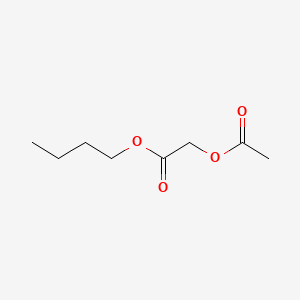

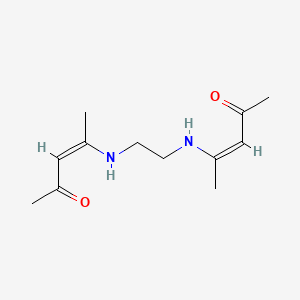
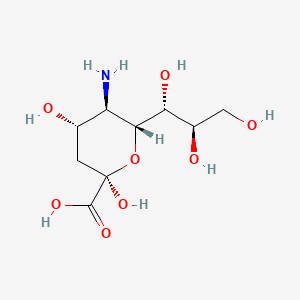



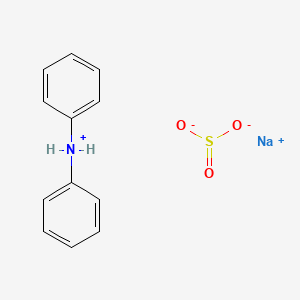

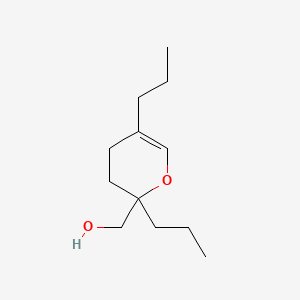
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
